2,6-Difluoro-4-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLMUKFUXHUZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353557-38-7 | |
| Record name | 2,6-difluoro-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Fluorinated Phenolic Compounds in Modern Chemistry
Fluorinated phenolic compounds represent a cornerstone in modern chemical science, primarily due to the profound impact of fluorine substitution on molecular properties. The introduction of fluorine, the most electronegative element, into a phenolic ring can dramatically alter its electronic characteristics, acidity, lipophilicity, and metabolic stability. researchgate.nettandfonline.com This strategic incorporation of fluorine is a widely employed tactic in medicinal chemistry to enhance the efficacy of drug candidates. tandfonline.commdpi.comomicsonline.org Fluorine's small size allows it to mimic hydrogen, yet its strong carbon-fluorine bond enhances metabolic stability, a crucial factor in drug design. researchgate.netmdpi.com
Beyond pharmaceuticals, fluorinated phenols are integral to the development of advanced materials. Their unique electronic and physical properties are harnessed in the creation of polymers, liquid crystals, and other functional materials with tailored characteristics. The ability of fluorine to modulate properties like pKa and binding affinity makes these compounds highly versatile in designing molecules for specific applications. researchgate.netresearchgate.net
Historical Perspective and Evolution of Research on Substituted Methylphenols
Research into substituted methylphenols, commonly known as cresols, has a rich history rooted in the foundational principles of organic chemistry. Initially, studies focused on the basic reactivity and properties of simple substituted phenols. A significant area of early investigation was the hydrodeoxygenation of these compounds, a process crucial for upgrading biomass and fossil fuels. scispace.com
The evolution of synthetic methodologies, such as the Ullmann condensation and various cross-coupling reactions, opened new avenues for creating more complex substituted phenols. mdpi.com These advancements allowed for the precise placement of different functional groups on the phenol (B47542) ring, leading to a deeper understanding of structure-activity relationships. Research has since expanded to explore the applications of substituted methylphenols in diverse areas, including the synthesis of dyes, polymers, and as precursors for more complex molecules. ontosight.ai The study of how substituents influence the reactivity and potential applications of the phenolic core remains a vibrant and evolving field of chemical research. researchgate.net
Scope and Research Imperatives for 2,6 Difluoro 4 Methylphenol
Current research on 2,6-Difluoro-4-methylphenol is driven by its potential as a versatile intermediate in the synthesis of more complex molecules with desirable properties. Its structural motifs are of interest in the design of novel bioactive compounds and functional materials.
One of the primary research imperatives is the use of this compound as a building block in organic synthesis. For instance, it can be a precursor to more elaborate structures, such as those found in potential therapeutic agents. The presence of the fluorine atoms can enhance the biological activity and pharmacokinetic profiles of the resulting molecules. nih.gov
Furthermore, derivatives of similar fluorinated phenols have been investigated for their potential as fluorescent sensors for detecting various metal ions and anions. researchgate.net The electron-withdrawing nature of the fluorine atoms can influence the photophysical properties of the molecule, making it a candidate for the development of chemosensors. The synthesis of various derivatives from the parent this compound allows for the fine-tuning of these sensory capabilities. chemspider.commolport.com
The chemical properties of this compound, such as its pKa and reactivity, are also subjects of ongoing study. Understanding these fundamental characteristics is crucial for its effective utilization in various chemical transformations and for predicting the properties of its derivatives.
Below is a table summarizing some of the key chemical and physical properties of this compound:
| Property | Value |
| CAS Number | 353557-38-7 |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Physical Form | Powder |
| InChI Key | VNLMUKFUXHUZRK-UHFFFAOYSA-N |
| Predicted XlogP | 2.1 |
This data is compiled from publicly available chemical databases. sigmaaldrich.comuni.lu
An in-depth analysis of the synthetic methodologies for producing this compound and its associated precursors reveals a landscape of intricate chemical strategies. These methods range from direct fluorination to the assembly of the core phenolic structure, alongside the preparation of crucial halogenated intermediates. Furthermore, the broader context of fluorinated phenol (B47542) synthesis includes advanced stereoselective techniques.
Advanced Spectroscopic Characterization of 2,6 Difluoro 4 Methylphenol and Its Coordination Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,6-Difluoro-4-methylphenol. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, one can confirm the molecular structure and assess the purity of the sample. msu.edu
The ¹H NMR spectrum provides a clear signature for the proton environments in the molecule. The methyl (–CH₃) group protons typically appear as a singlet, while the two equivalent aromatic protons at the C3 and C5 positions appear as a triplet due to coupling with the two adjacent fluorine atoms. The hydroxyl (–OH) proton usually presents as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen exchange. ckgas.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The carbons directly bonded to fluorine (C2 and C6) exhibit characteristic splitting due to one-bond ¹³C-¹⁹F coupling, which is a definitive feature for structural confirmation. The chemical shifts are influenced by the electronegativity of the substituents, with the carbon attached to the hydroxyl group (C1) and those attached to fluorine (C2, C6) appearing further downfield. libretexts.orglibretexts.org
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum since the two fluorine atoms are chemically equivalent. The chemical shift of this signal falls within the typical range for fluorine atoms attached to an aromatic ring. nih.govsigmaaldrich.com The purity of the sample can be assessed by the absence of extraneous peaks in the ¹H, ¹³C, and ¹⁹F spectra.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J) |
|---|---|---|---|---|
| ¹H | –CH₃ | ~2.2-2.3 | Singlet (s) | N/A |
| ¹H | Ar–H (C3-H, C5-H) | ~6.6-6.8 | Triplet (t) | ³JH-F ≈ 7-10 Hz |
| ¹H | –OH | Variable (broad) | Singlet (s) | N/A |
| ¹³C | –CH₃ | ~20 | Quartet (in coupled spectrum) | ¹JC-H |
| ¹³C | C4 | ~125-130 | Singlet (in decoupled spectrum) | N/A |
| ¹³C | C3, C5 | ~110-115 | Doublet of triplets (in coupled spectrum) | ¹JC-H, ²JC-F |
| ¹³C | C1 | ~145-150 (triplet) | Triplet (in decoupled spectrum) | ²JC-F |
| ¹³C | C2, C6 | ~150-155 (doublet) | Doublet (in decoupled spectrum) | ¹JC-F > 200 Hz |
| ¹⁹F | Ar–F | ~ -110 to -140 | Triplet (in coupled spectrum) | ³JF-H ≈ 7-10 Hz |
To further corroborate the structure, advanced two-dimensional (2D) NMR experiments are employed. ipb.ptnptel.ac.in
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C3/C5 aromatic carbon signal to its attached proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, it would show correlations between the methyl protons and the aromatic carbons C3, C5, and C4, confirming their proximity in the molecular structure. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A NOESY spectrum would show a correlation between the methyl protons and the adjacent aromatic protons (C3-H and C5-H), providing further evidence for the assigned structure.
Solid-State NMR (SSNMR) can be used to study the compound in its crystalline powder form. This technique provides information about intermolecular interactions, such as hydrogen bonding, in the solid state and can be used to identify different polymorphic forms of the compound. nptel.ac.in
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in this compound and to study non-covalent interactions like hydrogen bonding. upi.edu
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its specific molecular vibrations. A key feature is the broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O–H stretching vibration involved in intermolecular hydrogen bonding. stemed.sitekpfu.ru The strength and extent of this hydrogen bonding influence the broadness and position of this peak. Other important vibrations include the C-H stretches from the methyl group and the aromatic ring, the C=C stretching vibrations of the aromatic ring, and the strong, characteristic C–F stretching bands. thermofisher.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O–H Stretch (H-bonded) | Phenolic –OH | 3200 - 3600 | Strong, Broad |
| C–H Stretch (Aromatic) | Ar–H | 3000 - 3100 | Medium |
| C–H Stretch (Aliphatic) | –CH₃ | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C–F Stretch | Ar–F | 1200 - 1350 | Strong |
| O–H Bend | Phenolic –OH | 1330 - 1440 | Medium |
| C–O Stretch | Phenolic C–O | 1180 - 1260 | Strong |
The formation of hydrogen bonds between the phenolic proton (donor) and an acceptor, such as the fluorine or oxygen atom of a neighboring molecule, leads to a weakening of the O-H bond. This results in a shift of the stretching frequency to a lower wavenumber (a "red shift") compared to a free, non-hydrogen-bonded O-H group. stemed.siteacs.org The broadness of the band is due to the ensemble of different hydrogen bond strengths and distances present in the sample at any given time.
Raman spectroscopy provides complementary vibrational information to FTIR. bruker.com While FTIR is based on the change in dipole moment, Raman scattering depends on the change in polarizability of a bond during vibration. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric "breathing" mode of the aromatic ring is expected to be particularly strong in the Raman spectrum. The symmetric C-F stretching vibrations would also be readily observable. researchgate.netacs.org This technique is especially useful for studying the compound in aqueous solutions, where the strong water absorption in FTIR can obscure important spectral regions. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within the molecule. These techniques are particularly sensitive to changes in the electronic structure upon deprotonation or coordination to metal ions.
The UV-Vis spectrum of this compound is dominated by π→π* transitions within the substituted benzene (B151609) ring. Typically, phenols exhibit two main absorption bands in the UV region. The primary band appears at a lower wavelength, while a secondary, lower-intensity band appears at a higher wavelength (around 270-280 nm). The exact position and intensity of these bands (λmax) can be influenced by the substituents on the ring and the solvent used.
While the parent phenol (B47542) is not strongly fluorescent, its derivatives, particularly coordination compounds formed from Schiff base ligands, can exhibit significant fluorescence. researchgate.netasianpubs.org For example, Schiff bases derived from the related 2,6-diformyl-4-methylphenol act as fluorescent sensors for various metal ions. researchgate.netasianpubs.org When this compound or its derivatives act as ligands (L) to form coordination compounds with metal ions (M), the electronic properties are often perturbed. This can lead to:
Shifts in UV-Vis Absorption: Coordination to a metal ion can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the ligand's absorption bands. ut.ac.irlibretexts.org
Fluorescence Modulation: The metal ion can either quench the ligand's intrinsic fluorescence or, more interestingly, enhance it through mechanisms like chelation-enhanced fluorescence (CHEF). biocompare.com This "turn-on" fluorescence is the basis for the detection of specific metal ions. nih.gov
| Species | Spectroscopic Technique | Observed Effect | Underlying Mechanism |
|---|---|---|---|
| This compound | UV-Vis Absorption | Absorption bands around 270-280 nm | π→π* electronic transitions in the aromatic ring |
| Coordination Compound (e.g., Schiff base complex) | UV-Vis Absorption | Shift in λmax compared to the free ligand | Perturbation of ligand's electronic orbitals upon metal binding |
| Coordination Compound (e.g., Schiff base complex) | Fluorescence Emission | Enhancement or quenching of fluorescence | Modulation of excited state deactivation pathways (e.g., CHEF, PET) researchgate.netasianpubs.org |
Chromophoric Properties and Electronic Transitions
The chromophoric properties of this compound arise from its aromatic ring and phenolic functional group, which allow for electronic transitions upon absorption of ultraviolet-visible (UV-Vis) radiation. The primary transitions expected for this molecule are π → π* and n → π*. uzh.chelte.hu
The π → π* transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. uzh.ch These are typically high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atom, to an anti-bonding π* orbital of the aromatic ring. elte.hu These transitions are generally of lower intensity compared to π → π* transitions. elte.hu
While specific experimental UV-Vis absorption data for this compound is not extensively documented in peer-reviewed literature, theoretical calculations can predict its spectral behavior. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations are commonly used to model the UV-Vis absorption spectra of organic molecules. researchgate.net Such calculations for similar fluorinated phenolic compounds reveal that the primary absorption bands are typically located in the near-UV region. researchgate.net The substitution pattern, including the electron-withdrawing fluorine atoms and the electron-donating methyl and hydroxyl groups, influences the energy of the molecular orbitals and thus the exact wavelength of these absorption maxima.
| Transition Type | Orbitals Involved | Expected Intensity | General Spectral Region |
|---|---|---|---|
| π → π | Bonding π orbital to Anti-bonding π orbital | High | Near UV (~200-300 nm) |
| n → π | Non-bonding (Oxygen lone pair) to Anti-bonding π orbital | Low | Near UV (~270-350 nm) |
Fluorescence Quenching and Enhancement Mechanisms
Fluorescence Quenching can occur through several mechanisms:
Förster Resonance Energy Transfer (FRET): Energy is non-radiatively transferred from the excited fluorophore (the phenol) to an acceptor molecule (the quencher) if their emission and absorption spectra overlap and they are in close proximity. merckmillipore.com
Static Quenching: A non-fluorescent ground-state complex forms between the fluorophore and the quencher, reducing the population of excitable fluorophore molecules. merckmillipore.com
Dynamic (Collisional) Quenching: The excited fluorophore is deactivated upon collision with a quencher molecule. mdpi.com Paramagnetic metal ions like Cu²⁺ are effective quenchers of fluorescence through electron or energy transfer processes. mdpi.commdpi.com
Fluorescence Enhancement is often observed when a weakly fluorescent ligand binds to a metal ion. Key mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): Coordination to a metal ion can increase the structural rigidity of the ligand, which reduces energy loss through non-radiative vibrational decay pathways and thus enhances fluorescence intensity.
Inhibition of Photoinduced Electron Transfer (PET): In some molecules, a lone pair of electrons can quench fluorescence through an internal PET process. Upon binding to a metal ion, this lone pair becomes involved in the coordinate bond, inhibiting the PET process and "turning on" the fluorescence.
While the closely related compound 2,6-diformyl-4-methylphenol is a well-known building block for fluorescent sensors whose emission is modulated by metal ions, similar studies have not been reported for this compound. researchgate.net
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov For this compound, with the molecular formula C₇H₆F₂O, HRMS can distinguish its exact mass from other compounds having the same nominal mass but different elemental compositions. nih.gov
The predicted monoisotopic mass for the neutral molecule is 144.03867 Da. uni.lu HRMS analysis typically involves ionizing the molecule (e.g., by electrospray ionization - ESI) to form adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The precise measured m/z values of these ions are then compared to the theoretically calculated values to confirm the molecular formula with a high degree of confidence, usually within a few parts-per-million (ppm) mass accuracy. researchgate.net
| Adduct Form | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₇F₂O]⁺ | 145.04595 |
| [M+Na]⁺ | [C₇H₆F₂ONa]⁺ | 167.02789 |
| [M-H]⁻ | [C₇H₅F₂O]⁻ | 143.03139 |
| [M]⁺ | [C₇H₆F₂O]⁺ | 144.03812 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating, identifying, and quantifying volatile and semi-volatile compounds like this compound in complex mixtures. matec-conferences.org The technique is essential for assessing the purity of a synthesized batch or for detecting its presence in environmental or biological samples. nih.govnih.gov
In a typical GC-MS analysis of phenols, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column. thermofisher.com A common column choice is a low-polarity phase, such as one made of 5% phenyl / 95% dimethyl polysiloxane. thermofisher.comepa.gov After separation, the compound enters the mass spectrometer, which generates a characteristic mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a "fingerprint" for identification, often confirmed by matching against spectral libraries like NIST. nih.govnist.gov
For enhanced sensitivity and selectivity, especially at trace levels, derivatization of the phenolic hydroxyl group may be performed prior to analysis. thermofisher.com In a non-targeted analysis of exhaled breath samples, 2,6-difluorophenol (B125437) was identified as a present compound, demonstrating the utility of GC-MS for detecting such molecules in complex matrices. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Metal Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons. nih.gov This includes free radicals and many transition metal complexes. conicet.gov.ar There are no direct EPR studies reported specifically for this compound in the reviewed literature.
However, EPR could be a powerful tool for investigating its radical chemistry. A phenoxyl radical of this compound could be generated via hydrogen abstraction from the hydroxyl group. The resulting EPR spectrum would provide detailed information about the electronic structure of this radical. The hyperfine coupling of the unpaired electron with the magnetic nuclei of the molecule (¹H, ¹⁹F) would produce a characteristic splitting pattern in the spectrum. conicet.gov.ar Analysis of these hyperfine coupling constants would reveal the spin density distribution, indicating how the unpaired electron is delocalized across the aromatic ring. rsc.org
Furthermore, if this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy would be essential for characterizing the metal center's coordination environment and oxidation state. conicet.gov.ar Studies on related phenolic compounds, such as nitrophenols, have successfully used EPR to identify radical structures formed upon irradiation. tandfonline.com
X-ray Based Spectroscopic Methods for Surface and Bulk Characterization
X-ray based techniques provide fundamental information about the atomic and molecular structure of materials.
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. libretexts.org While a crystal structure for this compound has not been published, the structure of the closely related compound 2,6-difluorophenol has been determined. researchgate.net This analysis revealed its crystal system, unit cell dimensions, and the arrangement of molecules in the solid state, including intermolecular interactions like hydrogen bonding. researchgate.net A similar analysis of this compound would provide exact bond lengths, bond angles, and details of its crystal packing.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very top surface (typically <10 nm) of a material. wikipedia.orgmicro.org.au If this compound were part of a polymer, coating, or catalyst, XPS could be used for its characterization. unimi.it An XPS survey scan would identify the elements present (Carbon, Oxygen, Fluorine). High-resolution scans of the C 1s, O 1s, and F 1s regions would provide chemical state information. For example, the C 1s spectrum could be deconvoluted to distinguish between carbons in different environments (C-C/C-H, C-O, C-F), and the binding energies would be sensitive to the local chemical environment. ntu.edu.tw
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique that provides information on the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. kratos.comiyte.edu.tr The technique works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nanometers of the material. semanticscholar.org The binding energy of the ejected electrons can be calculated, which is unique to each element. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the bonding environment of the atoms. iyte.edu.tr
For this compound, XPS analysis is crucial for confirming the presence and chemical state of carbon, oxygen, and fluorine. High-resolution spectra of the C 1s, O 1s, and F 1s regions would yield specific binding energies corresponding to the different chemical environments within the molecule. For instance, the C 1s spectrum can be deconvoluted to identify carbons bonded to hydrogen (C-H), other carbons (C-C), oxygen (C-O), and fluorine (C-F). The O 1s spectrum would characterize the hydroxyl group, and the F 1s spectrum would correspond to the C-F bonds.
In the context of coordination compounds derived from this compound, XPS can verify the presence of the metallic center. Crucially, it can also detect changes in the binding energies of the ligand's atoms (C, O, F) upon coordination to the metal ion. A shift in the O 1s binding energy upon deprotonation and coordination of the phenolic oxygen, for example, provides direct evidence of bond formation between the ligand and the metal center.
Illustrative Research Findings: While specific XPS data for this compound is not extensively published, analysis of structurally similar fluorinated aromatic compounds and phenol-containing metal complexes allows for the prediction of expected binding energies. The table below presents a hypothetical, yet scientifically plausible, set of XPS binding energies for this compound.
| Core Level | Functional Group | Expected Binding Energy (eV) | Information Gleaned |
|---|---|---|---|
| C 1s | Aromatic C-C/C-H | ~284.8 | Reference for aromatic ring structure |
| C 1s | C-O (Phenolic) | ~286.5 | Confirms the presence of the hydroxyl group |
| C 1s | C-F | ~288.0 | Indicates covalent fluorine-carbon bonds |
| O 1s | C-O-H (Phenolic) | ~533.2 | Characterizes the phenolic oxygen |
| F 1s | C-F | ~688.5 | Confirms fluorine incorporation |
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. libretexts.orgthermofisher.com It is most often integrated with electron microscopes, such as Scanning Electron Microscopes (SEM), allowing for elemental composition to be mapped across a sample's surface. The technique relies on the principle that when a sample is bombarded by the electron beam, atoms are excited, leading to the ejection of a core-shell electron. An electron from a higher energy shell then fills the vacancy, releasing energy in the form of a characteristic X-ray. libretexts.org Each element possesses a unique set of these characteristic X-rays, allowing for their identification. taylorandfrancis.com
For coordination compounds of this compound, EDX is an invaluable tool for confirming the elemental constituents of a synthesized complex. taylorandfrancis.com An EDX spectrum would show distinct peaks corresponding to the X-ray energies of carbon, oxygen, fluorine, and the specific metal ion used in the complex. The relative intensities of these peaks can be used to determine the semi-quantitative atomic and weight percentages of the elements present, which helps in verifying the stoichiometric ratio of the ligand to the metal in the complex. nih.gov This technique is particularly useful for analyzing crystalline or powdered samples of the coordination compounds to confirm their purity and expected composition. taylorandfrancis.com
Illustrative Research Findings: The following table provides an example of EDX data that could be expected from the analysis of a hypothetical coordination complex, such as bis(2,6-difluoro-4-methylphenolato)copper(II). The data confirms the presence of all expected elements and provides a stoichiometry consistent with the proposed structure.
| Element | Weight % | Atomic % |
|---|---|---|
| Carbon (C) | 42.27 | 47.01 |
| Oxygen (O) | 8.04 | 6.67 |
| Fluorine (F) | 19.10 | 13.33 |
| Copper (Cu) | 30.59 | 6.33 |
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique that provides detailed information about the unoccupied electronic states and the local coordination environment of an atom. mdpi.comrsc.org The method involves tuning the energy of synchrotron-based X-rays across an element's core-level absorption edge. When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp absorption peak, or resonance, is observed. mdpi.com The energies and intensities of these resonances are highly sensitive to the local chemical environment, bonding, and, for samples with preferred orientation, the molecular orientation relative to the X-ray polarization vector. rsc.org
In the study of this compound and its coordination compounds, NEXAFS spectroscopy offers unique insights into the molecular orbital structure. For the free ligand, the carbon K-edge spectrum would reveal transitions from the C 1s orbital to various unoccupied π* and σ* orbitals of the aromatic ring. Similarly, the oxygen and fluorine K-edge spectra would probe the local unoccupied states around these atoms.
Upon formation of a coordination compound, significant changes in the NEXAFS spectrum are expected. The coordination of the phenolic oxygen to a metal center would perturb the electronic structure of the ligand. This perturbation would be reflected in shifts in the energy of existing resonances and the potential appearance of new features in the O K-edge and C K-edge spectra. These changes provide a detailed fingerprint of the electronic interactions between the metal and the ligand, complementing the information obtained from other techniques like XPS.
Illustrative Research Findings: The table below outlines the potential assignment of spectral features in a hypothetical C K-edge NEXAFS spectrum of this compound. The assignments are based on the known electronic transitions in similar aromatic systems.
| Photon Energy (eV) | Assignment | Information Provided |
|---|---|---|
| ~285.5 | C 1s → π* (C=C) | Probes the lowest unoccupied molecular orbitals (LUMOs) of the aromatic ring. |
| ~288.7 | C 1s → π* (C-F related) | Sensitive to the influence of electronegative fluorine substituents on the π* system. |
| ~293.0 | C 1s → σ* (C-H/C-C) | Relates to the in-plane unoccupied orbitals of the phenyl ring. |
| ~300.0 | C 1s → σ* (C-F) | Characteristic resonance for the strong covalent carbon-fluorine bond. |
Computational and Theoretical Investigations of 2,6 Difluoro 4 Methylphenol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. wavefun.com For 2,6-difluoro-4-methylphenol, DFT methods can be used to predict a wide range of properties, from its three-dimensional structure to its reactivity patterns. researchgate.net Methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) are commonly employed to model phenolic compounds, providing reliable results that often correlate well with experimental findings. imist.maresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis is also crucial for understanding the molecule's behavior. This involves identifying different stable conformers, which are isomers that can be interconverted by rotation about single bonds. conflex.net For this compound, the primary source of conformational isomerism is the orientation of the hydroxyl (-OH) group relative to the benzene (B151609) ring. Due to the presence of the two fluorine atoms ortho to the hydroxyl group, steric hindrance may influence the preferred orientation of the -OH group. Computational studies on similar substituted phenols, such as 2,6-dimethylphenol, have identified stable conformers based on the rotation of the hydroxyl group. researchgate.net A similar approach for this compound would likely reveal the most stable conformer and the energy barriers between different conformations. chemrxiv.org
Table 1: Predicted Optimized Geometrical Parameters for a Phenolic Compound (Illustrative) Note: This table is illustrative and based on typical values for similar phenolic structures. Actual values for this compound would require specific DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O | 1.36 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-C (aromatic) | 1.39 - 1.40 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-F | 118.0° |
| Dihedral Angle | H-O-C-C | 0° or 180° |
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov
HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.
LUMO represents the orbital to which an electron is most likely to be accepted, indicating regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For phenolic compounds, the HOMO is typically localized on the benzene ring and the oxygen atom, while the LUMO is distributed over the aromatic ring. The presence of electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. imist.ma It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.
Red regions (negative potential) are electron-rich and are likely sites for electrophilic attack. In this compound, this would be expected around the oxygen atom of the hydroxyl group.
Blue regions (positive potential) are electron-poor and are likely sites for nucleophilic attack. These would be expected around the hydrogen atom of the hydroxyl group.
Green regions represent areas of neutral potential.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Predicted Electronic Properties for a Substituted Phenol (B47542) (Illustrative) Note: These values are illustrative. Actual values for this compound would require specific DFT calculations.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment. researchgate.net
For this compound, DFT calculations can be used to predict:
Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can help in assigning the observed vibrational modes to specific molecular motions, such as O-H stretching, C-F stretching, and aromatic ring vibrations. researchgate.net
NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental NMR spectra, providing a deeper understanding of the electronic environment of each nucleus. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. d-nb.info These reactivity indices are derived from the change in energy with respect to the number of electrons.
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. imist.ma
Local Reactivity Descriptors (Fukui Functions): Fukui functions are used to identify the most reactive sites within a molecule. researchgate.net They describe how the electron density at a particular point changes when an electron is added or removed from the system. researchgate.netfaccts.de
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).
f0(r): Indicates the propensity of a site to undergo a radical attack.
For this compound, Fukui function analysis would likely identify the oxygen atom as a primary site for electrophilic attack, while certain carbon atoms in the ring would be susceptible to nucleophilic attack. rowansci.com
Table 3: Global Reactivity Descriptors (Illustrative) Note: These values are illustrative and would be calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Chemical Hardness (η) | (I-A)/2 | 2.65 |
| Chemical Softness (S) | 1/η | 0.38 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as a solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and bulk properties. chemrxiv.org
For this compound, MD simulations could be used to investigate:
Solvation Structure: How solvent molecules (e.g., water, methanol) arrange themselves around a solute molecule of this compound.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phenol and solvent molecules over time.
Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution and the nature of these aggregates.
Phase Behavior: Predicting the solubility and phase separation in different solvents. researcher.life
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used.
Crystallographic Analysis and Solid State Chemistry of 2,6 Difluoro 4 Methylphenol and Its Congeners
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
For phenolic compounds, SCXRD studies reveal the intricate details of their molecular geometry and how they assemble in the solid state. For instance, the crystal structure of 2,6-difluorophenol (B125437), a closely related congener, was determined to be orthorhombic, belonging to the space group P2₁2₁2₁. researchgate.net The unit cell dimensions were reported as a = 4.9287(5) Å, b = 10.1752(8) Å, and c = 10.9156(10) Å. researchgate.net Such data provides the fundamental framework for a detailed analysis of the crystal packing.
The application of SCXRD extends to a wide array of substituted phenols and their derivatives, enabling comparative studies. For example, the structures of 2,6-dichlorophenol (B41786) and co-crystals of 2,6-diiodophenol (B1640560) have also been elucidated, providing a basis for understanding the influence of different halogen substituents on the crystal packing. researchgate.net The synthesis and SCXRD analysis of various halo-functionalized Schiff base compounds, which often incorporate phenolic moieties, further highlight the power of this technique in determining complex three-dimensional structures and exploring the role of various functional groups in stabilizing the crystal lattice. acs.org
Table 1: Crystallographic Data for 2,6-Difluorophenol
| Parameter | Value |
| Chemical Formula | C₆H₄F₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9287(5) |
| b (Å) | 10.1752(8) |
| c (Å) | 10.9156(10) |
| V (ų) | 547.42(9) |
| Z | 4 |
| Data sourced from Betz, R., et al. (2020). researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen bonds are among the most influential interactions in determining the crystal structures of phenols. uni-bayreuth.de The hydroxyl group of the phenol (B47542) acts as a hydrogen bond donor, while the oxygen atom can also serve as an acceptor. In many phenolic structures, O-H···O hydrogen bonds are the primary interaction, often leading to the formation of chains or more complex networks. nih.govyasara.org The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, is crucial for the stability of the resulting network. acs.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org While chlorine, bromine, and iodine are well-established halogen bond donors, the ability of fluorine to form such bonds has been a subject of debate due to its high electronegativity. nih.govresearchgate.net However, under certain circumstances, covalently bonded fluorine can exhibit a region of positive electrostatic potential, known as a σ-hole, allowing it to act as a halogen bond donor. researchgate.net
In fluorinated phenols, the possibility of C-F···X interactions (where X can be another halogen, oxygen, or nitrogen) adds another layer of complexity to the crystal packing. These interactions are generally classified as type I or type II, based on the geometry of the contact. nih.gov Type II interactions are considered true halogen bonds due to the electrophile-nucleophile nature of the contact. nih.goviucr.org The presence and nature of halogen bonding in fluorinated compounds can be investigated through detailed crystallographic analysis and theoretical calculations. rsc.org
In aromatic compounds like 2,6-difluoro-4-methylphenol, π-π stacking interactions between the phenyl rings contribute significantly to the crystal packing. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement. The presence of π-π stacking can be identified by the inter-centroid distances between the aromatic rings, which are typically in the range of 3.3 to 3.8 Å. rsc.org
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify regions of close contact and characterize the nature of the intermolecular interactions. nih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. mdpi.com For example, the percentage contribution of H···H, C···H, O···H, and F···H contacts to the total Hirshfeld surface area can be determined. nih.govnih.gov Red spots on the d_norm surface are indicative of close intermolecular contacts, often corresponding to hydrogen bonds. scirp.org This analysis allows for a detailed comparison of the intermolecular interaction patterns in different polymorphs or between different but related crystal structures. rsc.org
Table 2: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis
| Contact Type | Typical Contribution | Significance |
| H···H | Often the largest contributor | Represents van der Waals interactions |
| C···H/H···C | Significant contribution in organic molecules | Indicates C-H···π and other van der Waals contacts |
| O···H/H···O | Varies depending on hydrogen bonding | Quantifies the extent of hydrogen bonding |
| F···H/H···F | Important in fluorinated compounds | Highlights the role of fluorine in intermolecular interactions |
| C···C | Usually a smaller contribution | Can indicate π-π stacking interactions |
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in phenolic compounds is crucial as different crystal forms can arise from variations in hydrogen bonding networks, π-π stacking, and other intermolecular interactions. nih.gov The screening for polymorphs often involves crystallization from a variety of solvents and under different conditions. rsc.org
Co-crystallization is a technique used to design new crystalline solids by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. rsc.org This approach can be used to modify the properties of a target molecule. For phenolic compounds, co-crystallization with other molecules that can form strong intermolecular interactions, such as hydrogen or halogen bonds, can lead to the formation of novel supramolecular architectures. rsc.orgnih.gov The resulting co-crystals can exhibit properties that are different from the individual components.
Relationship Between Solid-State Structure and Chemical Properties/Reactivity
The arrangement of molecules in the solid state provides critical insights into the macroscopic chemical and physical properties of a material. In the case of this compound and its congeners, the specific three-dimensional architecture of the crystal lattice, governed by a variety of intermolecular forces, directly influences properties such as solubility, melting point, and chemical reactivity. The presence of fluorine atoms, a hydroxyl group, and a methyl group on the phenol ring introduces a complex interplay of interactions, including strong hydrogen bonding, halogen bonding, and weaker van der Waals forces, which dictate the supramolecular assembly.
The solid-state structure is the foundational blueprint that determines how individual molecules interact with each other. fiveable.me This organization influences bulk properties like hardness and thermal stability. fiveable.me The specific symmetry of the crystal, described by its space group, can also lead to unique physical phenomena. fiveable.me For instance, non-centrosymmetric crystal structures can exhibit properties like piezoelectricity. fiveable.me
The chemical reactivity of a solid can also be intimately linked to its crystal structure. The accessibility of reactive functional groups can be hindered or facilitated by the specific molecular packing. Furthermore, topochemical reactions, where the crystal lattice itself acts as a template, depend entirely on the precise alignment of reactant molecules in the solid state.
The nature and position of substituents on the phenol ring significantly alter the solid-state packing and, consequently, the compound's properties. For instance, replacing fluorine with chlorine, as in 2,6-dichloro-4-methylphenol, changes the electronic and steric profile, which in turn affects its solubility and observed antimicrobial properties. solubilityofthings.com The introduction of bulky groups, such as in 2,6-di-tert-butyl-4-methylphenol (BHT), can sterically hinder the hydroxyl group, which has a profound effect on its antioxidant reactivity by preventing peroxide formation. atamanchemicals.comlookchem.com
The relationship is not merely structural; it extends to electronic and optical properties. Studies on other organic crystalline materials have shown that molecular packing, particularly the degree of π-stacking, directly influences properties like charge mobility and light emission. rsc.org In phenol derivatives, hydrogen bonding often dominates the packing, which can influence the conformation of the molecules and their resulting optical characteristics in the solid state. rsc.org The strategic placement of fluorine atoms, as seen in various medicinal chemistry studies, can enhance binding affinity to biological targets, a clear example of structure influencing reactivity and function. acs.org
The following tables provide crystallographic data for a related phenol and compare the properties of different congeners, illustrating the structure-property relationships.
Table 1: Crystallographic Data for 2,6-Difluorophenol
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄F₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9287(5) |
| b (Å) | 10.1752(8) |
| c (Å) | 10.9156(10) |
| Volume (ų) | 547.42(9) |
| Z | 4 |
Data sourced from a 2020 study on 2,6-difluorophenol. researchgate.net
Table 2: Comparison of Properties of Phenol Congeners
| Compound Name | Key Substituents | Observed Solid-State Properties/Reactivity |
|---|---|---|
| 2,6-Difluorophenol | -F at C2, C6 | Orthorhombic crystal structure, influenced by hydrogen bonding. researchgate.net |
| 2,6-Dichloro-4-methylphenol | -Cl at C2, C6; -CH₃ at C4 | Crystalline solid, low water solubility, exhibits antimicrobial and herbicidal properties. solubilityofthings.com |
These examples underscore the direct and predictable relationship between the molecular arrangement in the solid state and the observable chemical and physical behaviors of this compound and its related compounds.
Derivatization Chemistry and Coordination Complex Formation with 2,6 Difluoro 4 Methylphenol
Synthesis and Characterization of Schiff Bases Derived from Substituted Phenols (e.g., 2,6-Diformyl-4-methylphenol)
A prominent method for derivatizing phenols is through the formation of Schiff bases. This typically involves the condensation of a formyl-substituted phenol (B47542) with a primary amine. While direct examples using 2,6-difluoro-4-methylphenol are specific, the extensive research on its structural analogue, 2,6-diformyl-4-methylphenol, provides a clear blueprint for these transformations.
These Schiff base condensation reactions are generally versatile, allowing for the creation of a wide array of acyclic and macrocyclic ligands. For instance, reacting 2,6-diformyl-4-methylphenol with different amines under reflux in a solvent like ethanol (B145695) or methanol (B129727) is a common synthetic strategy. researchgate.nettandfonline.com
Acyclic Tripodal Ligands: The condensation of 2,6-diformyl-4-methylphenol with tris(2-aminoethyl)amine (B1216632) yields a nonadentate (nine-toothed) Schiff-base ligand. rsc.orgrsc.org This type of multi-dentate ligand is particularly effective for encapsulating large metal ions.
Hydrazone-Based Ligands: Schiff bases can be formed by condensing 2,6-diformyl-4-methylphenol with hydrazones, such as isonicotinoylhydrazide, nicotinoylhydrazide, and benzoylhydrazide. rsc.orgrsc.org A typical procedure involves refluxing a methanolic solution of the phenol and the hydrazide for several hours. rsc.org
Triazole-Containing Schiff Bases: The reaction between 2,6-diformyl-4-methylphenol (0.01 mol) and a 3-substituted-4-amino-5-mercapto-1,2,4-triazole (0.02 mol) in ethanol, catalyzed by a few drops of concentrated HCl, produces complex Schiff bases after refluxing for 3–4 hours. tandfonline.com
Table 1: Examples of Schiff Bases Derived from 2,6-Diformyl-4-methylphenol
| Amine Reactant | Resulting Ligand Type | Synthesis Conditions | Reference |
|---|---|---|---|
| Tris(2-aminoethyl)amine | Acyclic Nonadentate Tripodal | Condensation in MeOH | researchgate.netrsc.org |
| Isonicotinoylhydrazide | Acyclic Hydrazone | Reflux in methanol | rsc.org |
| 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | Acyclic Triazole-based | Reflux in ethanol with HCl catalyst | tandfonline.com |
| 1,3-Diaminopropane | Macrocyclic [2+2] Condensation | Template synthesis with metal salts | researchgate.net |
Design and Synthesis of Ligands Incorporating the Fluorinated Phenol Moiety
The incorporation of fluorine atoms into a phenol-based ligand is a deliberate design choice to modulate its chemical and physical properties. Fluorination is known to enhance the hydrogen bond donor capability of the phenolic hydroxyl group and can introduce additional stabilizing interactions, such as C-H···F bonds. brighton.ac.uk Furthermore, the powerful electron-withdrawing nature of fluorine can significantly alter the electronic structure of the ligand and any subsequent metal complex. acs.orgresearchgate.net
The synthesis of these ligands often follows established condensation pathways. For example, new pyridine (B92270) Schiff bases have been synthesized by condensing 3,4-diaminopyridine (B372788) with fluorinated 2-hydroxy-benzaldehydes (specifically, 3,5-difluoro-2-hydroxy-benzaldehyde and 5-fluoro-2-hydroxy-benzaldehyde) in methanol at room temperature. nih.gov This demonstrates a straightforward approach to creating ligands where the fluorinated phenol moiety is a key component. Similarly, fluorinated N,O-Schiff base ligands have been engineered for use in glycoconjugate metal complexes. rsc.org
The rationale for using fluorinated ligands includes:
Enhanced Stability: Fluorinated aromatic compounds often exhibit high chemical stability. acs.org
Modified Electronic Properties: The electron-withdrawing effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net
Controlled Supramolecular Assembly: Fluorination enhances hydrogen bonding and allows for other non-covalent interactions (e.g., fluorine-fluorine contacts), which can direct the formation of ordered structures. brighton.ac.ukrsc.org
Tuning of Ligand Field Strength: Fluorinated alkoxides and aryloxides act as medium-field ligands, electronically similar to fluoride (B91410), which can influence the spin state of the coordinated metal ion. researchgate.net
Formation and Structural Analysis of Metal Complexes with Phenolic Ligands
Ligands derived from substituted phenols readily form complexes with a wide range of metal ions. The phenolic oxygen, often deprotonated, and the nitrogen atoms from the Schiff base imine groups are the primary coordination sites. The specific structure of the resulting complex is dictated by the ligand's geometry, the coordination preferences of the metal ion, and its oxidation state.
The coordination environment in these complexes is diverse. For ligands derived from 2,6-diformyl-4-methylphenol, various geometries and oxidation states are observed:
Thorium(IV) complexes with triazole-based Schiff bases are reported to be six-coordinate. tandfonline.com
Lanthanide(III) complexes with tripodal nonadentate ligands can be nine- or ten-coordinate, accommodating the large size of the Ln(III) ions. rsc.orgrsc.org For example, complexes with Lanthanum (La) and Praseodymium (Pr) are ten-coordinate, while the complex with Yttrium (Y) is nine-coordinate. rsc.orgrsc.org
Vanadium complexes can feature the metal in either the +4 or +5 oxidation state. rsc.orgrsc.org Reaction of a hydrazone-based ligand with [VIVO(acac)2] yields a V(IV)O-complex, which can then be oxidized by air to a V(V)O-complex. rsc.orgrsc.org X-ray analysis reveals that the ligand coordinates in its dianionic enolate form. rsc.orgrsc.org
For complexes with fluorinated phenolic ligands , similar principles apply, though the electronic effects of fluorine can influence the final structure.
Zinc(II) complexes with fluorinated benzothiazol-2-yl substituted phenoxide ligands are four-coordinate with a roughly tetrahedral geometry. acs.org A notable effect of the fluorinated ligands is the formation of monomeric complexes, whereas the non-fluorinated analogue, [Zn(BTZ)2]2, is dimeric. acs.org
Rare-earth metal complexes with perfluorinated 2-(benzothiazol-2-yl)phenolate ligands are also mononuclear, in contrast to their non-fluorinated binuclear counterparts. researchgate.net
Copper(II) complexes with certain N,N,O-tridentate salen-type ligands containing a phenolic fragment adopt a five-coordinate geometry, which can be described as a trigonal bipyramid. researchgate.net
Table 2: Coordination Details of Selected Metal Complexes
| Ligand Type | Metal Ion | Oxidation State | Coordination Number | Geometry | Reference |
|---|---|---|---|---|---|
| 2,6-diformyl-4-methylphenol derivative | Th(IV) | +4 | 6 | Not specified | tandfonline.com |
| 2,6-diformyl-4-methylphenol derivative | La(III), Pr(III) | +3 | 10 | Icosahedral-related | researchgate.net |
| 2,6-diformyl-4-methylphenol derivative | Y(III) | +3 | 9 | Tricapped trigonal-prismatic | researchgate.net |
| 2,6-diformyl-4-methylphenol hydrazone | V(IV), V(V) | +4, +5 | Not specified | Not specified | rsc.orgrsc.org |
| Fluorinated benzothiazolyl phenoxide | Zn(II) | +2 | 4 | Tetrahedral | acs.org |
| Perfluorinated benzothiazolyl phenoxide | Er(III) | +3 | Mononuclear | Not specified | researchgate.net |
| Salen-type with phenolic fragment | Cu(II) | +2 | 5 | Trigonal Bipyramidal | researchgate.net |
The electronic and magnetic properties of these complexes are directly linked to the nature of the ligand and the central metal ion. The introduction of fluorine is a particularly powerful tool for tuning these characteristics.
In vanadium complexes derived from 2,6-diformyl-4-methylphenol hydrazones, the V(IV)O species are characterized by techniques like Electron Paramagnetic Resonance (EPR), while the diamagnetic V(V) species are studied using 51V NMR. rsc.orgrsc.org
For fluorinated ligand complexes, the effects are more pronounced:
Photophysical Properties: Zinc(II) complexes with fluorinated phenoxide ligands are yellow, with absorption spectra showing peaks in the blue region. acs.org These complexes exhibit broad visible photoluminescence. acs.org DFT calculations confirm that fluorination substantially lowers the HOMO and LUMO energy levels of these materials compared to their non-fluorinated counterparts. acs.orgresearchgate.net
Luminescence: Lanthanide complexes with fluorinated ligands can display intense luminescence. researchgate.netrsc.org In complexes with 2,3,5,6-tetrafluoroterephthalic acid, the ligand acts as an efficient sensitizer (B1316253) (or "antenna"), absorbing light and transferring the energy to the metal center, resulting in bright red (Eu3+) or green (Tb3+) metal-centered emission. rsc.org Similarly, rare-earth complexes with perfluorinated (benzothiazolyl)phenolate ligands show intense ligand-based luminescence, with some (Sm, Eu, Nd, Er, Yb) also exhibiting metal-based emission in the visible or near-IR regions. researchgate.net
Magnetic Properties: Fluorinated alkoxide and aryloxide ligands are considered medium-field ligands. In several cases, spectroscopic analysis of their transition metal complexes has revealed high-spin electronic configurations. researchgate.net
Supramolecular Assemblies Involving Fluorinated Phenols
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Fluorinated phenols are particularly adept building blocks for these assemblies due to their enhanced ability to form strong and directional hydrogen bonds. brighton.ac.uk
The increased acidity of the phenolic proton in fluorinated phenols makes them more effective hydrogen bond donors. brighton.ac.uk This allows for the construction of robust two-dimensional, surface-confined networks when paired with a suitable hydrogen bond acceptor. brighton.ac.uk Beyond conventional hydrogen bonding, the fluorine atoms themselves can participate in weaker, yet structurally significant, interactions such as C-H···F and F···F contacts. brighton.ac.ukrsc.org These additional interactions provide further stability and control over the final supramolecular architecture.
For example, the assembly of lanthanide coordination polymers with 2,3,5,6-tetrafluoroterephthalic acid demonstrates the importance of fluorine⋯fluorine interactions in building 2D frameworks into 3D supramolecular structures. rsc.org In other systems, semifluorinated molecules have been shown to self-organize into complex columnar hexagonal arrangements. whiterose.ac.uk This highlights the critical role that fluorination plays in directing the self-assembly process, enabling the creation of complex and functional materials from relatively simple molecular precursors.
Applications in Advanced Materials Science and Functional Systems
Integration of Fluorinated Phenols into Polymer Chemistry
The incorporation of fluorinated monomers like 2,6-difluoro-4-methylphenol into polymer backbones is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.
Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic known for its high-temperature resistance and dimensional stability. wikipedia.org The synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol. researchgate.netmdpi.com This process involves the formation of phenoxy radicals, which then couple to form the polymer chain.
While the polymerization of 2,6-dimethylphenol is well-established, the oxidative polymerization of phenols bearing electron-withdrawing groups, such as fluorine, is more challenging due to their higher oxidation potentials. acs.org The strong electronegativity of the fluorine atoms in this compound makes the phenolic proton more acidic and the formation of the corresponding phenoxy radical more difficult compared to its methyl-substituted analog.
However, the successful incorporation of fluorine into the PPO backbone is a desirable goal for creating materials with specialized properties. Research into fluorinated PPOs has shown that the presence of fluorine can lead to:
Improved Dielectric Properties: The low polarizability of the C-F bond can decrease the dielectric constant and loss tangent of the resulting polymer, making it suitable for applications in high-frequency electronics.
Enhanced Thermal Stability: The strength of the C-F bond can contribute to greater thermal and oxidative stability of the polymer.
Lower Moisture Absorption: The hydrophobic nature of fluorinated compounds can reduce the water uptake of the material, ensuring consistent performance in varying humidity environments.
Current strategies to create fluorinated PPOs often involve the redistribution reaction of commercial PPO with fluorinated bisphenols, such as 4,4′-(hexafluoroisopropylidene) diphenol (BPAF), to introduce fluoro-groups into the polymer chain. Direct polymerization of this compound remains a topic of research interest, potentially requiring modified catalytic systems to overcome the higher oxidation potential.
Uncontrolled, spontaneous polymerization of vinyl monomers can be a significant safety and operational hazard during manufacturing, storage, and transport. nih.gov To prevent this, chemical compounds known as polymerization inhibitors are added. Many of these inhibitors function as radical scavengers.
A widely used commercial polymerization inhibitor is Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol. nih.govresearchgate.net Phenolic compounds like BHT inhibit radical polymerization by donating their phenolic hydrogen atom to reactive, propagating polymer radicals (R•) or, more commonly, to peroxy radicals (ROO•) that form in the presence of oxygen. researchgate.net This process creates a stable, sterically hindered phenoxy radical that is too unreactive to initiate further polymerization, effectively terminating the chain reaction. researchgate.net
Drawing parallels from BHT, this compound possesses the key structural features of a phenolic inhibitor: a reactive hydroxyl group on an aromatic ring. However, its efficacy would be modulated by the distinct electronic and steric differences between fluorine and tert-butyl substituents.
| Feature | Butylated Hydroxytoluene (BHT) | This compound |
| Structure | ||
| Substituents at 2,6-positions | Tert-butyl groups | Fluorine atoms |
| Steric Hindrance | High. The bulky tert-butyl groups sterically shield the phenoxy radical, preventing it from re-initiating polymerization. | Low. Fluorine atoms are much smaller than tert-butyl groups. |
| Electronic Effect | Electron-donating (inductive effect). This helps to stabilize the phenoxy radical. | Strongly electron-withdrawing (inductive effect). This increases the acidity of the phenolic proton but may destabilize the resulting phenoxy radical. |
| Inhibition Mechanism | Donates its phenolic hydrogen to trap free radicals, forming a highly stable, sterically hindered phenoxy radical. researchgate.net | Expected to function via a similar hydrogen atom transfer mechanism to scavenge radicals. mdpi.comnih.gov The reactivity and stability of the resulting fluorinated phenoxy radical would determine its efficiency. |
Development of Fluorescent Chemosensors and Probes from Derivatives
Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species, such as metal ions or anions, through a change in their fluorescence properties. bohrium.com While direct research on this compound as a chemosensor core is limited, its structural analog, 2,6-diformyl-4-methylphenol , serves as a prolific platform for creating a wide array of highly selective and sensitive fluorescent sensors. bohrium.comasianpubs.orgresearchgate.net By modifying the formyl groups with various amines to form Schiff bases, researchers can tune the sensor's binding cavity and signaling mechanism to target specific analytes. asianpubs.org
Derivatives of 2,6-diformyl-4-methylphenol have been successfully employed to detect a variety of metal ions. The sensing mechanism often involves the binding of the metal ion to the Schiff base ligand, which alters the internal photophysical processes of the molecule. asianpubs.org
Commonly employed signaling mechanisms include:
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the sensor is quenched by an electron transfer process. Upon binding a metal ion, this process is inhibited, leading to a "turn-on" of fluorescence.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a metal ion can alter the proton transfer dynamics within the molecule, leading to a change in the emission wavelength.
Schiff base sensors derived from 2,6-diformyl-4-methylphenol have demonstrated high selectivity for numerous metal ions, as detailed in the table below. bohrium.comasianpubs.org
| Target Metal Ion | Typical Fluorescence Change | Sensing Mechanism |
| Zn²⁺ | Fluorescence enhancement ("Turn-on") | PET, CHEF |
| Al³⁺ | Fluorescence enhancement ("Turn-on") | C=N Isomerization, CHEF |
| Cu²⁺ | Fluorescence quenching ("Turn-off") | Paramagnetic quenching |
| Hg²⁺ | Fluorescence enhancement ("Turn-on") | CHEF |
| Cd²⁺ | Fluorescence enhancement ("Turn-on") | CHEF |
The design principles established with 2,6-diformyl-4-methylphenol provide a strong foundation for developing analogous sensors from this compound, where the fluorine atoms could further modulate the electronic properties and binding affinities of the resulting chemosensors.
The same family of Schiff base derivatives of 2,6-diformyl-4-methylphenol can also be engineered to detect anions. asianpubs.org Anion sensing typically relies on the formation of hydrogen bonds between the sensor molecule and the target anion. acs.org This interaction can trigger a photophysical response through mechanisms similar to those in metal ion sensing, such as PET or ESIPT. asianpubs.org
Sensors derived from this platform have been shown to detect various anions, including:
Phosphate species (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻)
Fluoride (B91410) (F⁻)
Azide (N₃⁻)
Arsenic-containing anions (AsO₃³⁻, H₂AsO₄⁻) asianpubs.org
The development of these sensors is crucial for environmental monitoring and biological applications. The strong hydrogen-bonding capabilities and unique electronic nature of the this compound moiety could potentially be harnessed to create novel and highly selective anion sensors. chemrxiv.org
Photoactive Materials and Charge Transfer Complexes
Photoactive materials are substances that change their properties upon exposure to light, making them useful for applications like optical switching, data storage, and energy conversion. mdpi.com A charge-transfer (CT) complex is formed when a partial transfer of electrons occurs between an electron-donating molecule and an electron-accepting molecule. mdpi.com This interaction often results in the appearance of a new, characteristic absorption band in the visible spectrum. mdpi.com
The this compound molecule possesses features that make it a candidate for inclusion in such systems. The fluorine atoms are strongly electron-withdrawing, which polarizes the aromatic ring and can enhance its ability to participate in charge-transfer interactions. nih.gov Depending on the interacting partner, the fluorinated phenol (B47542) could act as either an electron donor (via the phenolic oxygen or the π-system of the ring) or influence the electron-accepting properties of a larger molecular assembly.
Furthermore, the 2,6-difluorophenyl group is a known component in photoactive molecules. For instance, ortho-fluoroazobenzenes, which can be synthesized from precursors like 2,6-difluoroaniline, are a class of molecular photoswitches. These molecules can be isomerized between their trans and cis forms using light, a property that is being explored for applications in molecular solar thermal energy storage. labevans.co.uk The presence of ortho-fluorine atoms can advantageously modify the spectral properties and thermal stability of the isomers. This demonstrates the utility of the 2,6-difluorophenyl moiety, for which this compound could serve as a valuable synthetic precursor, in the design of advanced photoactive materials.
Applications in Liquid Crystals and Other Advanced Display Technologies
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone in the development of advanced liquid crystal (LC) materials for modern display technologies. The compound this compound, a derivative of p-cresol, serves as a valuable precursor for creating liquid crystal molecules with specific, highly desirable properties. The presence and positioning of the two fluorine atoms adjacent to the hydroxyl group significantly influence the electronic characteristics and intermolecular forces of the resulting liquid crystal molecules, leading to enhanced performance in display applications.
The primary role of the 2,6-difluoro-4-methylphenyl moiety in a liquid crystal molecule is to engineer its dielectric anisotropy (Δε). Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the liquid crystal molecule. The strongly electronegative fluorine atoms create a significant dipole moment perpendicular to the main axis of the molecule. This structural feature is instrumental in producing liquid crystals with a negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for display modes such as Vertical Alignment (VA) and Fringe-Field Switching (FFS), which are known for their high contrast ratios, wide viewing angles, and fast response times.
The synthesis of liquid crystals incorporating the 2,6-difluoro-4-methylphenyl unit typically involves multi-step chemical reactions. A common and efficient method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this approach, a derivative of this compound, such as (2,6-Difluoro-4-hydroxyphenyl)boronic acid or a corresponding aryl halide, is coupled with other aromatic rings (like biphenyls or terphenyls) to construct the rigid core of the final liquid crystal molecule. The hydroxyl group can then be used to link to other molecular fragments or terminal alkyl chains.
Detailed Research Findings
Research into laterally fluorinated liquid crystals, particularly those with 2,3-difluoro or similar substitution patterns on a phenyl ring, has demonstrated their significant impact on the material's bulk properties. While specific data for liquid crystals derived directly from this compound is not extensively published under that specific precursor name, the properties of structurally analogous compounds, such as difluoroterphenyl derivatives, provide clear insights into the expected performance enhancements.
The introduction of two lateral fluorine atoms, as in the 2,6-difluoro configuration, has been shown to produce a strong negative dielectric anisotropy. For instance, dimeric mesogens derived from 2',3'-difluoroterphenyl units exhibit a negative dielectric anisotropy, a direct consequence of the permanent dipole moment from the C-F bonds being oriented normal to the long molecular axis arxiv.org.
Furthermore, the presence of fluorine atoms affects other critical parameters. It can lead to a reduction in viscosity compared to non-fluorinated analogues, which is crucial for achieving the fast switching speeds required for high-refresh-rate displays. The fluorine substitution also influences the mesophase behavior, including the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).
Below are data tables illustrating the typical properties of high-performance negative dielectric anisotropy liquid crystal mixtures that contain laterally difluorinated terphenyl compounds, which are structurally related to derivatives of this compound.
Table 1: Physical Properties of a Negative Δε Liquid Crystal Mixture Containing Difluoro-Terphenyl Homologs
| Property | Value | Units | Conditions |
| Dielectric Anisotropy (Δε) | -3.74 | 23 °C, 1 kHz | |
| Birefringence (Δn) | 0.265 | 25 °C, 633 nm | |
| Clearing Point (Tc) | > 90 | °C | |
| Viscosity, Rotational (γ₁) | ~150 | mPa·s | 22 °C |
This table presents representative data for high-performance liquid crystal mixtures containing lateral difluoro-terphenyl compounds, illustrating the typical effects of such fluorination.
Table 2: Electro-Optical Performance of a Liquid Crystal Display Mode Using a Negative Δε Mixture
| Parameter | Performance Metric | Notes |
| Response Time | Sub-millisecond gray-to-gray | Essential for color sequential displays and reducing motion blur. |
| Contrast Ratio | > 3000:1 | Achieved through excellent dark state in VA mode. |
| Viewing Angle | > 170° | High image quality from various perspectives. |
| Operating Voltage | < 5 | Volts |
This table summarizes the performance benefits in advanced display modes that are enabled by the use of liquid crystal materials with negative dielectric anisotropy, a key feature provided by molecules derived from precursors like this compound.
Advanced Analytical Methodologies for Trace Detection and Quantitative Analysis in Research
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are the cornerstone of modern analytical chemistry for trace organic contaminants.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of polar and semi-polar compounds like phenols. The high resolution and speed of UPLC, combined with the sensitivity and selectivity of MS/MS, allow for the detection of analytes at very low concentrations, often in the picogram to nanogram range.
While a specific UPLC-MS/MS method for "2,6-Difluoro-4-methylphenol" is not extensively documented in the available literature, the methodology for analyzing structurally similar fluorinated and phenolic compounds is well-established. For instance, a study on the photolysis of various fluorinated phenols utilized a high-resolution LC-MS Orbitrap system to identify and track degradation products. nih.govacs.org Such an approach would be highly applicable to "this compound".
A typical UPLC-MS/MS method for a substituted phenol (B47542) would involve:
Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analyte from aqueous matrices and remove interfering substances.
Chromatographic Separation: A reversed-phase column, such as a C18, is typically employed. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve ionization. nih.govacs.org
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols as they readily deprotonate to form [M-H]⁻ ions. The predicted deprotonated molecular ion for "this compound" (C₇H₆F₂O) would have an m/z of 143.03139. uni.lu For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, where the precursor ion is fragmented, and specific product ions are monitored, ensuring high selectivity.
The table below illustrates typical validation parameters for a UPLC-MS/MS method for phenolic compounds, which would be expected for an analysis of "this compound".
| Parameter | Typical Value/Range | Description |
| Linear Range | 0.1 - 100 µg/L | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/L | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 85 - 115% | The percentage of the analyte that is recovered through the sample preparation and analysis process. |
| Precision (RSD%) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
This table presents typical performance data for UPLC-MS/MS analysis of phenolic compounds; specific values for "this compound" would require experimental validation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like phenols, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
Standard methods, such as those published by the U.S. Environmental Protection Agency (EPA), outline procedures for the analysis of phenols in environmental samples. settek.comepa.gov These methods can be adapted for "this compound". Common derivatization agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). settek.comepa.gov The resulting derivatives are less polar and more volatile, making them amenable to GC analysis.
A general workflow for the GC-MS analysis of "this compound" would include:
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.
Derivatization: The extracted phenol is reacted with a suitable agent to form a more volatile derivative.
GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.
MS Detection: Electron ionization (EI) is a common ionization technique. The resulting mass spectrum, with its characteristic fragmentation pattern, provides structural information for identification. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions. Field ionization (FI) is a softer ionization technique that can be useful for observing the molecular ion of fluorine compounds when it is not apparent with EI. jeol.com
The following table summarizes typical GC-MS parameters for the analysis of derivatized phenolic compounds.
| Parameter | Typical Condition/Value |
| GC Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
This table provides general GC-MS conditions for the analysis of derivatized phenols. Method development and validation would be required for "this compound".
Electrochemical Sensing Methods for Phenolic Compounds
Electrochemical sensors offer a promising alternative to chromatographic methods for the rapid, cost-effective, and portable detection of phenolic compounds. These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with the electrode surface.
While no electrochemical sensor specifically designed for "this compound" has been reported, the principles of electrochemical detection of substituted phenols are well-established. The phenolic hydroxyl group is electrochemically active and can be oxidized at a suitable electrode. The presence of electron-withdrawing fluorine atoms on the aromatic ring would likely influence the oxidation potential.
The development of an electrochemical sensor for "this compound" would likely involve the modification of a working electrode (e.g., glassy carbon, carbon paste, or screen-printed electrode) with nanomaterials to enhance sensitivity and selectivity. Various materials have been explored for the detection of other phenolic compounds, including:
Metal oxides
Graphene and carbon nanotubes
Conducting polymers
Metal-organic frameworks
A study on a sensor for phenol detection utilized a g-C₃N₄-doped material, which demonstrated a wide linear range and a low detection limit. ias.ac.in Another example is a sensor for 2,4-dichlorophenol (B122985) based on a copper-based metal-organic framework-reduced graphene oxide composite, which achieved a low detection limit and high reproducibility. These approaches could be adapted for the development of a sensor for "this compound".
The table below shows typical performance characteristics of electrochemical sensors for phenolic compounds.
| Parameter | Typical Value/Range |
| Linear Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.01 - 1 µM |
| Response Time | Seconds to minutes |
| Reproducibility (RSD%) | < 10% |
This table presents typical performance data for electrochemical sensors for various phenolic compounds. Specific values for "this compound" would depend on the specific sensor design and experimental conditions.
Spectrophotometric and Fluorometric Detection Methods
Spectrophotometric and fluorometric methods are based on the interaction of the analyte with electromagnetic radiation (UV-visible light or fluorescence). These methods are often simple, rapid, and cost-effective.
Spectrophotometry: Direct UV-Vis spectrophotometry can be used for the determination of phenolic compounds, although it may lack selectivity in complex mixtures. The analysis of methylphenol in river water has been demonstrated using solid-phase extraction followed by UV-Vis detection at 271 nm. While a specific UV-Vis spectrum for "this compound" is not readily available, related compounds like 2,6-bis(hydroxymethyl)-4-methylphenol show distinct absorption spectra that change upon irradiation.
Fluorometry: Fluorometric methods are generally more sensitive and selective than spectrophotometric methods. Many phenolic compounds are naturally fluorescent or can be derivatized to form fluorescent products. The fluorescence properties are influenced by factors such as pH and solvent polarity. tandfonline.com Three-dimensional fluorescence spectroscopy combined with statistical analysis has been used to determine the concentration of various phenolic compounds in water. nih.gov While there is no specific fluorometric method reported for "this compound," the inherent fluorescence of the phenolic ring suggests that this technique could be a viable option for its detection. The development of such a method would involve determining the optimal excitation and emission wavelengths.
The table below summarizes the key aspects of these optical detection methods for phenolic compounds.
| Technique | Principle | Advantages | Potential for "this compound" |
| Spectrophotometry | Measurement of light absorption in the UV-Vis range. | Simple, rapid, low cost. | Potentially useful for screening and quantification in simple matrices, but may lack selectivity. |
| Fluorometry | Measurement of emitted light after excitation at a specific wavelength. | High sensitivity and selectivity. | Likely to be a sensitive detection method, but would require characterization of its fluorescence properties. |
Future Research Directions and Emerging Paradigms in 2,6 Difluoro 4 Methylphenol Chemistry
Exploration of Novel Catalytic Transformations Mediated by Fluorinated Phenols
The phenol (B47542) moiety is a versatile functional group for chemical transformation, and the presence of fluorine atoms in 2,6-difluoro-4-methylphenol introduces unique reactivity that is ripe for exploration in catalysis. Future research will likely focus on leveraging this unique reactivity to develop novel synthetic methodologies.
One promising avenue is the catalytic dearomatization of fluorinated phenols. Recent breakthroughs have demonstrated the regio- and enantio-selective dearomatization of phenols using I(I)/I(III) catalysis to generate fluorinated cyclohexadienones. rsc.orgnih.govresearchgate.net Applying these methods to this compound could provide direct access to highly functionalized, stereochemically rich cyclic compounds that are otherwise difficult to synthesize. These products could serve as valuable chiral building blocks for complex molecule synthesis.
Another critical area is the development of advanced deoxyfluorination techniques. While methods exist for converting phenols to aryl fluorides, often via aryl fluorosulfonate intermediates, future work could focus on more direct, efficient, and selective catalytic processes. acs.orgresearchgate.net Research into transition-metal-free methods that operate under mild conditions would be particularly impactful, potentially enabling the conversion of the hydroxyl group in this compound into other functional groups or extending its application scope. acs.org The development of catalysts that can selectively activate the C-O bond of the phenol in the presence of the stable C-F bonds is a significant, yet rewarding, challenge.
The table below summarizes potential catalytic transformations for this compound.
| Catalytic Transformation | Potential Product Class | Key Research Goal | Relevant Catalytic System |
|---|---|---|---|
| Asymmetric Dearomatization | Fluorinated Cyclohexadienones | High enantioselectivity and regioselectivity. rsc.orgnih.gov | I(I)/I(III) Catalysis |
| Deoxyfluorination | Trifluorinated Toluene Derivatives | Direct, mild, and high-yield conversion of the -OH group. | Sulfuryl Fluoride (B91410) (SO₂F₂) followed by nucleophilic fluoride source. acs.org |
| Cross-Coupling Reactions | Biaryl Compounds, Aryl Ethers/Amines | Selective activation of the C-O bond over C-F bonds. | Palladium or Nickel-based catalysts |
Design of Next-Generation Functional Materials and Devices
The unique electronic properties conferred by fluorine atoms—high electronegativity and the ability to form strong C-F bonds—make this compound an attractive monomer or precursor for advanced functional materials.
Future research should explore the polymerization of this compound to create novel fluorinated polymers. Phenolic resins are a well-established class of polymers, and the introduction of difluoro-substitution could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. researchgate.net These characteristics are highly desirable for applications in microelectronics, aerospace, and high-performance coatings. Research efforts could focus on developing controlled polymerization techniques to produce polymers with well-defined architectures and molecular weights, thereby allowing for fine-tuning of their material properties.
Furthermore, derivatives of this compound could be designed as components of liquid crystals, organic light-emitting diodes (OLEDs), or sensors. For instance, Schiff base derivatives formed from phenolic precursors have been investigated for their sensing capabilities. rsc.org The electron-withdrawing nature of the fluorine atoms in this compound can be used to modulate the electronic energy levels (HOMO/LUMO) of derived molecules, which is a key strategy in the design of organic electronic materials.
Synergistic Approaches: Combining Experimental and Computational Methodologies
The complexity of fluorinated systems necessitates a collaborative approach where experimental findings are rationalized and predicted by computational chemistry. rsc.org The synergy between these methodologies is a powerful paradigm for accelerating discovery in the chemistry of this compound.
Computational tools, particularly Density Functional Theory (DFT), will be indispensable for predicting the reactivity and properties of this compound and its derivatives. rsc.org DFT calculations can be used to:
Elucidate Reaction Mechanisms: For the catalytic transformations described above, computational modeling can map out reaction pathways, identify transition states, and explain observed regio- and stereo-selectivities. acs.org
Predict Spectroscopic Properties: Predicting NMR shifts, especially ¹⁹F NMR, is a powerful tool for product identification and characterization, reducing the reliance on authentic standards which are often unavailable for novel compounds. nih.gov
Guide Molecular Design: Computational screening can be used to predict the electronic and physical properties of hypothetical materials derived from this compound, allowing researchers to prioritize synthetic targets with the highest potential for specific applications. emerginginvestigators.org
This integrated approach allows for a deeper understanding of the fundamental principles governing the behavior of fluorinated phenols, leading to more rational and efficient research efforts. rsc.org
Interdisciplinary Research Frontiers (e.g., beyond direct chemical synthesis)
The future impact of this compound extends beyond its role as a synthetic intermediate and into diverse interdisciplinary fields such as medicinal chemistry, agrochemistry, and environmental science.
The structural motif of a hindered phenol is present in many antioxidants and biologically active molecules. For example, 2,6-di-tert-butyl-4-methylphenol has been shown to possess antibiofilm activity by inhibiting quorum sensing in bacteria. nih.gov This raises the intriguing possibility that this compound, as a bioisostere of such compounds, could exhibit novel biological activities. Future research should explore its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of biological pathways. The fluorine atoms can enhance metabolic stability and binding affinity, properties that are highly advantageous in drug design. acs.org
In environmental science, understanding the fate and degradation of fluorinated aromatic compounds is of growing importance. Research could be directed towards the microbial degradation of this compound. Studies have identified bacterial strains capable of degrading chlorinated phenols, suggesting that similar biocatalytic systems might be developed for their fluorinated counterparts. researchgate.net This could lead to novel bioremediation strategies for fluorinated organic pollutants.
The table below outlines potential interdisciplinary research areas for this compound.
| Interdisciplinary Field | Research Focus | Potential Application | Key Scientific Question |
|---|---|---|---|
| Medicinal Chemistry | Screening for Biological Activity | New antimicrobial or anticancer agents. | How do the fluorine atoms modulate bioactivity compared to non-fluorinated analogs? nih.gov |
| Agrochemistry | Herbicide/Fungicide Development | Novel crop protection agents. | Can the fluorinated phenol motif inhibit key plant or fungal enzymes? |
| Environmental Science | Bioremediation Studies | Treatment of fluorinated organic pollutants. | Can microorganisms be identified or engineered to metabolize this compound? researchgate.net |
| Materials Science | Polymer Synthesis & Characterization | High-performance plastics and dielectrics. | How does fluorine incorporation affect the thermal and chemical stability of phenolic resins? researchgate.net |
Q & A
Q. What synthetic methodologies are recommended for obtaining high-purity 2,6-Difluoro-4-methylphenol?
A common approach involves electrophilic fluorination of 4-methylphenol using fluorinating agents like sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate as a base. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures high purity. Gas evolution during reactions necessitates an oil bubbler for safe handling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine coupling constants.
- IR Spectroscopy : Identification of phenolic O-H stretches (~3200 cm) and C-F vibrations (~1100 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M-H] ion at m/z 158.03). Cross-validation with computational simulations (DFT) enhances structural assignments .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should test:
- Temperature : Long-term storage at -20°C in amber vials to prevent photodegradation.
- pH Sensitivity : Monitor decomposition in acidic/basic buffers via HPLC.
- Oxygen Exposure : Use inert atmospheres (N/Ar) to avoid oxidation. Thermo Scientific protocols for similar fluorophenols recommend desiccants to mitigate hygroscopicity .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 270 nm) or GC-MS (using derivatization with BSTFA) provides accurate quantification. Calibration curves must be validated against certified reference materials. Thin-layer chromatography (TLC, R ~0.4 in 7:3 hexane:ethyl acetate) offers rapid purity checks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
The B3LYP functional with a 6-311++G(d,p) basis set is effective for calculating:
Q. What strategies resolve contradictions in reported reactivity data for fluorophenols?
Systematic meta-analysis should:
Q. How does this compound interact with enzymes in biochemical assays?
Fluorophenols act as hydrogen-bond donors due to their hydroxyl and fluorine groups. For example:
- Enzyme inhibition : Competitive binding studies with tyrosinase using UV-Vis kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH). Structural analogs like 4-Amino-2,3,5,6-tetrafluorophenol show enhanced interactions with cytochrome P450, suggesting similar potential .
Q. What experimental designs optimize regioselective functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
